5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride

Organic Synthesis Nucleophilic Acyl Substitution Reactivity Prediction

Supply inconsistencies for this precise 5-CF3-4-carbonyl chloride regioisomer often delay critical acylation steps. This intermediate is the definitive solution for introducing the 5-(trifluoromethyl)thiazole pharmacophore. - Achieves TrkA kinase inhibitor potency of 1.95 nM in ELISA assays. - Serves as the direct precursor to the commercial fungicide thifluzamide. - Enables rapid parallel synthesis of peptidic SARS-CoV 3CL protease inhibitors.

Molecular Formula C5HClF3NOS
Molecular Weight 215.57
CAS No. 1245523-21-0
Cat. No. B2495752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride
CAS1245523-21-0
Molecular FormulaC5HClF3NOS
Molecular Weight215.57
Structural Identifiers
SMILESC1=NC(=C(S1)C(F)(F)F)C(=O)Cl
InChIInChI=1S/C5HClF3NOS/c6-4(11)2-3(5(7,8)9)12-1-10-2/h1H
InChIKeyIUWUCNLYJOLZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride Profile


5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride (CAS 1245523-21-0) is a heterocyclic acyl chloride building block featuring a 1,3-thiazole core substituted at the 5-position with a trifluoromethyl (-CF3) group and at the 4-position with a reactive carbonyl chloride moiety [1]. The molecular formula is C5HClF3NOS with a molecular weight of 215.58 g/mol . This compound serves primarily as a versatile intermediate for introducing the 5-(trifluoromethyl)thiazole pharmacophore into target molecules via efficient acylation reactions [2]. The combination of the electron-withdrawing trifluoromethyl group and the reactive acid chloride handle confers distinct reactivity and metabolic stability advantages compared to non-fluorinated or differently substituted thiazole analogs [1]. The compound is supplied commercially with typical purities of 95% or higher and is widely utilized in medicinal chemistry for the synthesis of kinase inhibitors, antiviral agents, and in agrochemical development as a precursor to fungicides [2].

Substitution Risks for 5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride


Direct substitution of 5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride with structurally similar acyl chlorides, such as 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride (CAS 117724-64-8) or 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS 900530-68-9), is not a viable procurement strategy. The precise regiochemistry of the trifluoromethyl and carbonyl chloride groups on the thiazole ring dictates distinct reactivity profiles [1]. Computational studies demonstrate that the position of substitution (C4 vs. C5) significantly alters nucleophilic susceptibility and the electron density at the reactive nitrogen center, impacting acylation efficiency and downstream coupling yields [1]. Furthermore, the carbonyl chloride group is essential for the desired reactivity; substituting with the carboxylic acid analog introduces an additional deprotection step and reduces the electrophilicity of the carbonyl carbon, thereby lowering reaction rates and requiring different coupling conditions . The specific substitution pattern of this compound provides a unique balance of lipophilicity (cLogP) and hydrogen bond acceptor capacity that cannot be replicated by analogs with altered substitution, directly affecting the pharmacokinetic properties of derived drug candidates . The quantitative evidence presented below substantiates these critical differences.

5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride: Evidence vs. Key Analogs


Enhanced Reactivity: 4- vs. 5-Position Carbonyl Chloride

Computational reactivity studies using Fukui function analysis at the B3LYP/6-311++G(d,p) level reveal that 4-substituted thiazoles exhibit distinct nucleophilic susceptibility compared to 5-substituted isomers. Specifically, the f_k^- value at the nitrogen site for 4-substituted thiazoles is modulated by the electron-withdrawing trifluoromethyl group at the 5-position, creating a harder electrophilic center more amenable to reactions with hard nucleophiles such as amines [1]. This contrasts with the 5-carbonyl chloride analog (e.g., 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride), which shows a different reactivity sequence due to altered resonance effects [1].

Organic Synthesis Nucleophilic Acyl Substitution Reactivity Prediction

Lipophilicity Advantage vs. Non-Fluorinated Analog

The introduction of the trifluoromethyl group at the 5-position significantly increases lipophilicity compared to the unsubstituted thiazole-4-carbonyl chloride. The calculated XLogP3 for 5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is estimated to be approximately 2.0-2.5 , whereas the parent thiazole-4-carbonyl chloride has an estimated cLogP of <1.0 . This increased lipophilicity enhances membrane permeability in cellular assays and is a key determinant for blood-brain barrier penetration in CNS drug discovery programs.

Medicinal Chemistry ADME Property Prediction

Metabolic Stability via Trifluoromethyl Group

The trifluoromethyl group is a well-established bioisostere that confers metabolic stability by blocking oxidative metabolism at the thiazole ring. While direct comparative metabolic stability data for the acyl chloride is not available (as it is an intermediate), extensive class-level evidence from thiazole-containing drug candidates demonstrates that the -CF3 group at the 5-position reduces CYP450-mediated oxidation compared to non-fluorinated or methyl-substituted analogs [1]. This effect is particularly pronounced for 5-trifluoromethyl thiazoles compared to 2-methyl or 4-methyl thiazole derivatives [2]. The presence of the -CF3 group at C5 creates a steric and electronic shield that protects the thiazole ring from oxidative degradation [1].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Utility in SARS-CoV 3CL Protease Inhibitors

5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride has been explicitly used as a key building block in the synthesis of peptidic trifluoromethyl ketone inhibitors of SARS-CoV 3CL protease [1]. The resulting compounds demonstrated potent in vitro inhibitory activity, with three candidates identified as promising leads for anti-SARS drug development [1]. This contrasts with other thiazole acyl chloride analogs that have not been reported in the context of 3CL protease inhibition, highlighting the specific fit of the 5-trifluoromethyl-4-carbonyl chloride scaffold for this target .

Antiviral Drug Discovery SARS-CoV Protease Inhibitor

Thifluzamide Synthesis Precursor

5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is a direct synthetic precursor to thifluzamide, a commercial agricultural bactericide/fungicide used against various plant pathogens . This application is specific to the 5-trifluoromethyl-4-carbonyl chloride regioisomer; the 5-carbonyl chloride analog (2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride) is not utilized in thifluzamide synthesis . The quantitative importance is reflected in the commercial availability and scale of this compound for agrochemical manufacturing .

Agrochemical Synthesis Fungicide Thifluzamide

Reactivity Advantage over Carboxylic Acid Form

5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is moisture-sensitive and hydrolyzes to the corresponding carboxylic acid (CAS 900530-68-9) upon contact with water [1]. The carboxylic acid exhibits moderate anticancer activity in vitro (IC50 = 0.28 µg/mL against MCF-7 cells; IC50 = 0.52 µg/mL against A549 cells) . However, the acyl chloride form is preferred as a synthetic intermediate due to its higher electrophilicity, enabling direct coupling with amines under mild conditions, whereas the carboxylic acid requires activation (e.g., with EDCI/HOBt) [2]. The choice between the two forms hinges on the desired reaction step: the acyl chloride offers faster kinetics and higher yields in amide bond formation but requires anhydrous handling [1].

Chemical Stability Storage Reactivity

5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride Applications


TrkA Kinase Inhibitor Synthesis

The 5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride scaffold, when incorporated into larger heterocyclic frameworks, yields potent TrkA kinase inhibitors. Compounds derived from this building block have demonstrated IC50 values as low as 1.95 nM in ELISA-based kinase activity assays [1]. This level of potency is critical for developing targeted therapies for pain and cancer, and the specific regiochemistry of the trifluoromethyl group is essential for optimal binding interactions within the kinase ATP pocket [1].

Brain-Penetrant CNS Therapeutics Development

The increased lipophilicity conferred by the 5-trifluoromethyl group (ΔcLogP ≥ 1.0 vs. non-fluorinated analog) [1] makes this compound a strategic building block for CNS drug discovery programs. The predicted enhanced passive diffusion across the blood-brain barrier supports its use in synthesizing candidates for neurological disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain [1].

Thifluzamide Production

This compound is the direct synthetic precursor to thifluzamide, a widely used agricultural bactericide [1]. Its specific 5-trifluoromethyl-4-carbonyl chloride substitution pattern is required for the final step in thifluzamide synthesis, where it reacts with 2,6-dibromo-4-(trifluoromethoxy)aniline [1]. Procuring the correct isomer ensures process compatibility and avoids costly re-optimization of manufacturing routes.

Amide Library Synthesis for Antiviral Screening

The highly reactive carbonyl chloride group enables rapid, parallel synthesis of diverse amide libraries under mild conditions [1]. This compound was explicitly used to generate peptidic trifluoromethyl ketone inhibitors of SARS-CoV 3CL protease . Its use in automated liquid handling systems for antiviral screening campaigns accelerates hit identification and lead optimization timelines.

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